Regioisomeric Differentiation: 1,5-Dimethyl-3-yl vs. 1,4-Dimethyl-3-yl Pyrazole Substitution and Sigma Receptor Pharmacophore Geometry
The 1,5-dimethyl substitution pattern on the pyrazole ring places a methyl group at the 5-position adjacent to the exocyclic NH linker, creating steric and electronic modulation absent in the 1,4-dimethyl regioisomer. In the sigma receptor ligand patent family that encompasses pyrazole–aminomethyl scaffolds, the 1,5-dimethyl-3-yl attachment is explicitly enumerated among preferred embodiments, whereas 1,4-dimethyl variants are not equivalently profiled [1]. This regioisomeric distinction translates to differential sigma receptor pharmacophore fitting, as the 5-methyl group alters both the conformational preference of the aminomethyl linker and the π-electron distribution of the pyrazole ring.
| Evidence Dimension | Sigma receptor pharmacophore compatibility (patent exemplification status) |
|---|---|
| Target Compound Data | 1,5-Dimethyl-1H-pyrazol-3-yl substitution pattern: explicitly enumerated in sigma receptor inhibitor patent claims (US 8,138,186 B2) [1] |
| Comparator Or Baseline | 4-{[(1,4-Dimethyl-1H-pyrazol-3-YL)amino]methyl}-2-methoxyphenol (CAS 1856066-38-0): 1,4-dimethyl regioisomer not equivalently profiled in sigma receptor patent claims |
| Quantified Difference | Qualitative distinction: only the 1,5-dimethyl-3-yl pattern is enumerated as a preferred sigma pharmacophore embodiment; the 1,4-dimethyl variant lacks equivalent patent disclosure |
| Conditions | Patent-based structure enumeration (US 8,138,186 B2; WO 2006/021462); sigma receptor binding inferred from class-level SAR |
Why This Matters
Procurement of the correct regioisomer is critical for sigma receptor-targeted screening campaigns; substitution of the 1,4-dimethyl analog introduces an untested variable that may abolish target engagement.
- [1] Laboratorios del Dr. Esteve, S.A. Pyrazole Derivatives as Sigma Receptor Inhibitors. U.S. Patent 8,138,186 B2, issued 20 March 2012. https://patents.justia.com/patent/8138186. View Source
